molecular formula C11H12ClNO2 B1469273 1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid CAS No. 1341099-08-8

1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469273
CAS No.: 1341099-08-8
M. Wt: 225.67 g/mol
InChI Key: MSQJEPMSJUNNNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidines can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular structure of “1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid” is represented by the InChI code: 1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Chemical Synthesis and Modification

1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid and its derivatives are primarily involved in chemical synthesis processes. They are used as building blocks to create various complex molecules due to their reactive nature and structural complexity. For instance, azetidine and aziridine derivatives have been synthesized for applications in medicinal chemistry and as tools for studying peptide activity. These compounds have also been used in the synthesis of enantiopure azetidine-2-carboxylic acids with heteroatomic side chains, showing their versatility in creating a wide range of chemical structures (Alves et al., 2000; Sajjadi & Lubell, 2008).

Polymer and Material Science

In the field of polymer and material science, azetidine-containing compounds have been used to create self-curable systems in aqueous-based polyurethane dispersions. This application exploits the ring-opening reaction of azetidine end groups, contributing to the formation of polymeric network structures among polymers and enhancing the performance properties of self-cured polyurethane (Shih-Chieh Wang et al., 2006).

Biochemistry and Pharmacology

Azetidine derivatives have found applications in biochemistry and pharmacology. They have been employed in the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are of interest from a biological perspective and for applications in the field of foldamers. Additionally, azetidine derivatives have been used in the development of novel antibacterial azetidine lincosamides, indicating their potential in creating new therapeutic agents (Žukauskaitė et al., 2011; O'Dowd et al., 2008).

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The future directions of azetidines research could include further exploration of their unique reactivity, development of new synthetic strategies, and application in drug discovery, polymerization, and chiral templates .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-3-1-2-8(4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQJEPMSJUNNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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